Benzo[b]thiophene, 2,3-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 2,3-diiodo- is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by the presence of two iodine atoms at the 2 and 3 positions of the benzothiophene ring
Vorbereitungsmethoden
The synthesis of Benzo[b]thiophene, 2,3-diiodo- can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired diiodo compound. Another method involves the use of aryne intermediates, where benzo[b]thiophene is reacted with iodine in the presence of a suitable catalyst to achieve selective iodination at the 2 and 3 positions .
Analyse Chemischer Reaktionen
Benzo[b]thiophene, 2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding benzo[b]thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene, 2,3-diiodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in electronic devices.
Organic Synthesis: Benzo[b]thiophene, 2,3-diiodo- is employed as a precursor in the synthesis of more complex organic molecules. .
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene, 2,3-diiodo- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene, 2,3-diiodo- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-iodo-: This compound has only one iodine atom and exhibits different reactivity and properties compared to the diiodo derivative.
Benzo[b]thiophene, 3-iodo-: Similar to the 2-iodo derivative, this compound has distinct chemical behavior due to the position of the iodine atom.
Benzo[b]thiophene, 2,3-dibromo-:
Eigenschaften
CAS-Nummer |
27884-04-4 |
---|---|
Molekularformel |
C8H4I2S |
Molekulargewicht |
385.99 g/mol |
IUPAC-Name |
2,3-diiodo-1-benzothiophene |
InChI |
InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
InChI-Schlüssel |
RMKFDURRPLVZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.